molecular formula C15H12N2O2 B15433448 2-Cyanophenyl (4-methylphenyl)carbamate CAS No. 88220-35-3

2-Cyanophenyl (4-methylphenyl)carbamate

Cat. No.: B15433448
CAS No.: 88220-35-3
M. Wt: 252.27 g/mol
InChI Key: RDBVJBAWPILSFH-UHFFFAOYSA-N
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Description

2-Cyanophenyl (4-methylphenyl)carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and drug discovery. Carbamates are a significant class of compounds in pharmaceutical research due to their good proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds . These properties make the carbamate group a valuable structural motif and peptidomimetic, often employed to improve the metabolic stability and bioavailability of lead compounds . In research, carbamate-based structures are found in a wide range of therapeutic areas. They are key components in various approved drugs and prodrugs, including chemotherapeutic agents, cholinesterase inhibitors for neurodegenerative disorders, anticonvulsants, and human immunodeficiency virus (HIV) protease inhibitors . The pharmacological activity of carbamates often depends on the kinetics of their hydrolysis in physiological conditions, which can be modulated by varying the substituents on the carbamate termini, allowing researchers to fine-tune properties for specific applications . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

88220-35-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(2-cyanophenyl) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C15H12N2O2/c1-11-6-8-13(9-7-11)17-15(18)19-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

RDBVJBAWPILSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These compounds feature chloro-substituted phenyl groups and alkyl carbamate chains, differing in substituent positions and electronic effects compared to the target compound’s cyano and methyl groups .
  • 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate : This carbamate incorporates a cyclohexenyl group, introducing conformational flexibility and steric bulk absent in the target compound .

Physicochemical Properties

  • Lipophilicity: The 2-cyano group in the target compound is more polar than chloro substituents in analogs like 4a–i, suggesting lower lipophilicity (log k) compared to chlorinated derivatives. highlights that lipophilicity in carbamates correlates with alkyl chain length and substituent electronic profiles, with chloro groups increasing log k values relative to cyano groups .
  • Crystallinity : The disordered cyclohexenyl ring in 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate contrasts with the rigid aromatic systems of the target compound, implying differences in crystal packing and solubility .

Q & A

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic methods (e.g., lipase-mediated coupling) reduce waste. Process intensification via flow reactors enhances atom economy (from 65% to 85%) .

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